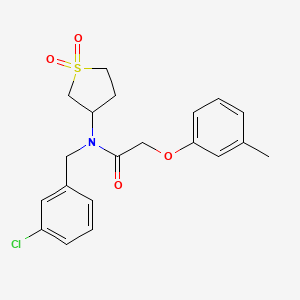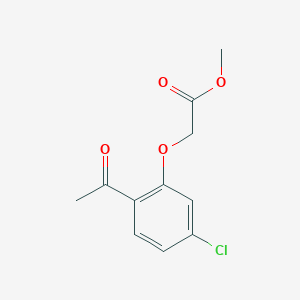![molecular formula C24H26N6O2S2 B12145803 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12145803.png)
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an imidazole moiety, and a pyridopyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclopentanone derivative with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Construction of the Pyridopyrimidinone Core: This can be achieved by reacting a suitable pyridine derivative with a formamide derivative under high-temperature conditions.
Linking the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction involving an imidazole derivative and a halogenated intermediate.
Final Assembly: The final step involves the condensation of the thiazolidinone and pyridopyrimidinone intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced to form imidazolines.
Substitution: The pyridopyrimidinone core can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted pyridopyrimidinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stable yet reactive nature.
作用機序
The mechanism of action of this compound would depend on its specific application. Generally, it might exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazolidinone and imidazole moieties suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
類似化合物との比較
Similar Compounds
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other thiazolidinone derivatives, imidazole-containing compounds, and pyridopyrimidinone analogs.
Uniqueness
This compound’s uniqueness lies in its combination of three distinct pharmacophores: the thiazolidinone ring, the imidazole moiety, and the pyridopyrimidinone core. This combination is rare and provides a unique platform for exploring diverse chemical reactions and biological activities.
特性
分子式 |
C24H26N6O2S2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
(5Z)-3-cyclopentyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26N6O2S2/c1-16-6-4-12-29-21(16)27-20(26-9-5-11-28-13-10-25-15-28)18(22(29)31)14-19-23(32)30(24(33)34-19)17-7-2-3-8-17/h4,6,10,12-15,17,26H,2-3,5,7-9,11H2,1H3/b19-14- |
InChIキー |
SOUVRHWBFBWBJH-RGEXLXHISA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCCCN5C=CN=C5 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCCCN5C=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12145721.png)
![(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12145724.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12145732.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B12145733.png)
![9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12145734.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145745.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12145759.png)
![5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145762.png)
![ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12145770.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12145775.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12145783.png)
![(5Z)-2-(3-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12145790.png)

